molecular formula C11H9NO3 B098608 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 17392-68-6

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B098608
CAS RN: 17392-68-6
M. Wt: 203.19 g/mol
InChI Key: LJDGDRYFCIHDPX-UHFFFAOYSA-N
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Description

The compound 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is characterized by a dihedral angle between the methoxybenzene and 1H-pyrrole-2,5-dione rings, indicating the spatial arrangement of these rings within the molecule. The methoxy group is nearly coplanar with its attached benzene ring, and in the crystal structure, there is weak aromatic π–π stacking between inversion-related pairs of benzene rings .

Synthesis Analysis

The synthesis of related pyrrole-dione derivatives involves various chemical reactions. For instance, the synthesis of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives starts with the reaction of 2-hydroxyfuro[3,4-b]pyrazine-5,7-dione with Bromomethane in dry toluene, followed by condensation with aniline derivatives and reduction using Potassium borohydride in methanol . Another synthesis route for pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives involves the reaction of 4-hydroxy coumarin, substituted aldehydes, barbituric acid, and pyrolidine in ethanol .

Molecular Structure Analysis

The molecular structure of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is such that the methoxy group is almost in the same plane as its attached benzene ring. This planarity could influence the molecule's reactivity and interactions in the crystal lattice . Other related compounds, such as 1,7-bis(4-methoxyphenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione, have been synthesized and their crystal structures determined, showing that the presence of certain functional groups can prevent keto-enol tautomerization .

Chemical Reactions Analysis

The chemical reactivity of pyrrole-dione derivatives can be influenced by the substitution pattern on the rings. For example, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been studied as inhibitors of glycolic acid oxidase, and their potency is affected by the nature of the substituents . The reactivity of 1-aryl-4,5-bis(methoxycarbonyl)-1H-pyrrole-2,3-diones with N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones has also been explored, leading to the formation of complex spiro compounds .

Physical and Chemical Properties Analysis

The solubility of pyrrole-dione derivatives in various solvents has been studied, with solubility increasing with temperature. The solubility order in different solvents has been established, and mathematical correlations have been applied to describe the solubility behavior . The crystal structure of related compounds, such as 5,6-Di(o-methoxylanilino)pyridine-2,3-dione, has been determined, providing insight into the molecular conformation and intermolecular interactions . Additionally, the corrosion inhibition properties of 1H-pyrrole-2,5-dione derivatives on carbon steel in hydrochloric acid have been investigated, revealing their efficiency as inhibitors and the chemisorption process as the main adsorption mechanism .

Scientific Research Applications

Applications in Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and studied for their inhibitive action against the corrosion of carbon steel in hydrochloric acid medium. These derivatives are identified as efficient corrosion inhibitors, and their inhibition efficiency increases with concentration. The adsorption of these derivatives on the steel surface is primarily controlled by a chemisorption process, and their molecular structures, analyzed through Density Functional Theory (DFT), are crucial in determining their inhibition efficiencies (Zarrouk et al., 2015).

Applications in Organic Electronics and Optoelectronics

1H-pyrrole-2,5-dione derivatives exhibit potential in the field of organic electronics and optoelectronics. Polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units in the main chain show strong fluorescence, solubility in common organic solvents, and good processability, making them suitable for electronic applications. These materials exhibit strong photoluminescence, high quantum yield, and photochemical stability higher than that of corresponding saturated polymers with isolated DPP units, indicating their promise for use in electronic devices such as polymer light-emitting diodes (Beyerlein & Tieke, 2000).

Applications in Photophysical and Electrochemical Properties

A series of symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized, demonstrating that their maximum absorption and emission bands exhibit a gradual red-shift with the increase in electron donating strength of the substituent. This property, along with their enhanced water solubility, suggests their potential application in the synthesis of novel organic optoelectronic materials. These derivatives also exhibit unique photophysical properties under alkaline conditions, indicating their potential use in biological systems as acid–base indicators (Zhang et al., 2014).

Applications in Polymer Solar Cells

1H-pyrrole-2,5-dione derivatives have been utilized in the synthesis of novel alcohol-soluble n-type conjugated polyelectrolytes, which are used as electron transport layers in inverted polymer solar cells. These materials, due to their electron-deficient nature and planar structure, exhibit high conductivity and electron mobility. Their incorporation into solar cell devices has been shown to facilitate electron extraction and reduce exciton recombination, thereby enhancing the power conversion efficiency of the devices (Hu et al., 2015).

properties

IUPAC Name

1-(2-methoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDGDRYFCIHDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169734
Record name N-(2-Methoxyphenyl)maleimide
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

CAS RN

17392-68-6
Record name N-(2-Methoxyphenyl)maleimide
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Record name N-(2-Methoxyphenyl)maleimide
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Record name N-(2-Methoxyphenyl)maleimide
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Record name N-(2-METHOXYPHENYL)MALEIMIDE
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